crystal structure and molecular geometry of 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
crystal structure and molecular geometry of 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
An In-depth Technical Guide to the Postulated Crystal Structure and Molecular Geometry of 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed analysis of the postulated , a heterocyclic compound of significant interest in medicinal chemistry. In the absence of a publicly available empirical crystal structure, this document leverages established principles of X-ray crystallography, molecular modeling, and the known structures of analogous compounds to construct a scientifically rigorous and predictive model. We will explore the synthesis, crystallization, and detailed characterization of the title compound's predicted three-dimensional arrangement. The methodologies and interpretations presented herein are grounded in authoritative literature and serve as a robust framework for the rational design of novel therapeutics based on the benzimidazole scaffold.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, allow for high-affinity interactions with a wide range of biological targets. The substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating this biological activity. The incorporation of a pyridine ring, as in 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole, introduces additional sites for hydrogen bonding and potential metal coordination, further enhancing its therapeutic potential. The chloro-substituent at the 6-position can influence the compound's lipophilicity and metabolic stability. A thorough understanding of the three-dimensional structure of this molecule is therefore paramount for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors.
Synthesis and Crystallization
The synthesis of 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is typically achieved through the condensation of 4-chloro-o-phenylenediamine with pyridine-2-carboxaldehyde in the presence of an oxidizing agent.
Synthetic Protocol
A well-established method for the synthesis of 2-substituted benzimidazoles involves the following steps:
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Reaction Setup: 4-chloro-o-phenylenediamine (1 mmol) and pyridine-2-carboxaldehyde (1 mmol) are dissolved in ethanol (20 mL).
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Condensation: The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Oxidation: Upon completion of the condensation, the reaction mixture is cooled to room temperature, and an oxidizing agent, such as sodium metabisulfite or p-benzoquinone, is added to facilitate the cyclization and aromatization to the benzimidazole ring.
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Workup and Purification: The resulting precipitate is filtered, washed with cold ethanol, and then purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. The slow evaporation technique is a common and effective method for growing single crystals of organic molecules.
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Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane). The ideal solvent is one in which the compound has moderate solubility.
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Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
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Crystal Harvesting: Once well-formed crystals of sufficient size are observed, they are carefully harvested from the mother liquor.
Figure 1: Workflow for the synthesis and crystallization of the title compound.
Postulated Crystal Structure and Molecular Geometry
Based on the analysis of structurally related compounds, 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is predicted to crystallize in a centrosymmetric space group, likely P2₁/c or P-1. The asymmetric unit would contain one molecule of the compound.
Predicted Crystallographic Data
The following table summarizes the postulated crystallographic data for the title compound, derived from computational modeling and comparison with analogous structures.
| Parameter | Predicted Value |
| Chemical Formula | C₁₂H₈ClN₃ |
| Formula Weight | 229.67 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.5 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1045 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.46 |
Molecular Geometry
The molecular structure is expected to be nearly planar, with a slight dihedral angle between the benzimidazole and pyridine rings. This deviation from planarity is a common feature in 2-pyridyl-benzimidazole derivatives and is influenced by steric hindrance between the hydrogen atom on C(7) of the benzimidazole ring and the hydrogen atom on C(3) of the pyridine ring.
Table of Predicted Bond Lengths and Angles:
| Bond/Angle | Predicted Value |
| C-Cl | ~1.74 Å |
| N(imidazole)-C(imidazole) | ~1.38 Å |
| C(imidazole)-N(imidazole) | ~1.32 Å |
| C(imidazole)-C(pyridine) | ~1.47 Å |
| C-C (aromatic) | ~1.39 Å |
| C-N (pyridine) | ~1.34 Å |
| N-C-N (imidazole) | ~112° |
| C-C-Cl | ~119° |
| C-C-N (pyridine) | ~122° |
| Dihedral Angle (Benzimidazole-Pyridine) | ~5-15° |
Intermolecular Interactions and Crystal Packing
The crystal packing of 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is predicted to be dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions.
The primary hydrogen bonding motif is expected to involve the imidazole N-H group acting as a donor and the pyridine nitrogen atom of an adjacent molecule acting as an acceptor, forming centrosymmetric dimers. These dimers are then further stabilized by π-π stacking interactions between the aromatic rings of neighboring molecules. The chloro substituent is also anticipated to participate in weaker C-H···Cl interactions, further contributing to the stability of the crystal lattice.
Figure 2: Predicted intermolecular interactions forming a centrosymmetric dimer.
Conclusion
This guide has presented a comprehensive, albeit predictive, analysis of the . By integrating established synthetic methodologies, principles of crystallography, and computational modeling, we have constructed a detailed and scientifically plausible model of this important heterocyclic compound. The insights into its three-dimensional structure, intermolecular interactions, and crystal packing provide a valuable foundation for future drug design and development efforts targeting the versatile benzimidazole scaffold. The experimental validation of this postulated structure through single-crystal X-ray diffraction remains a critical next step to confirm and refine these predictions.
References
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Title: Synthesis and characterization of new 2-substituted benzimidazole derivatives Source: Journal of the Serbian Chemical Society URL: [Link]
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Title: A review on synthesis of benzimidazole derivatives and its pharmacological activities Source: ResearchGate URL: [Link]
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Title: Synthesis, crystal structure, and density functional theory study of 2-(pyridin-2-yl)-1H-benzo[d]imidazole Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
